4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate
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Overview
Description
4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acidic or basic catalysts and may require elevated temperatures. Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including 4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . They are also used as enzyme inhibitors and imaging reagents . In industry, these compounds are utilized as vulcanization accelerators, antioxidants, and plant growth regulators .
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl acetate can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 6-methylbenzothiazole. While these compounds share a common benzothiazole core, their biological activities and applications may differ due to variations in their substituents . For example, 2-aminobenzothiazole is known for its anticancer properties, while 6-methylbenzothiazole has shown potential as an antimicrobial agent . The unique combination of substituents in this compound contributes to its distinct biological activities and applications .
Properties
Molecular Formula |
C17H14N2O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[4-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H14N2O3S/c1-10-4-3-5-14-15(10)18-17(23-14)19-16(21)12-6-8-13(9-7-12)22-11(2)20/h3-9H,1-2H3,(H,18,19,21) |
InChI Key |
PBHCPMNEAMAKPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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